7-(4-Hydroxypiperazin-1-yl)quinolones Exhibit Superior In Vivo Efficacy and Pharmacokinetics Compared to Piperazinyl Analogs
A series of pyridone carboxylic acids incorporating a 4-hydroxypiperazinyl group at the 7-position of norfloxacin and ciprofloxacin demonstrated in vivo antibacterial efficacies superior to those of the corresponding piperazinyl derivatives [1]. Furthermore, subsequent studies on the pharmacokinetic profile and toxicity confirmed that the 4-hydroxypiperazinyl derivatives are pharmacologically superior to the corresponding piperazinyl derivatives, establishing the 4-hydroxypiperazinyl group as a beneficial substituent for future quinolone antibacterials [1].
| Evidence Dimension | In vivo antibacterial efficacy and overall pharmacological profile (pharmacokinetics, toxicity) |
|---|---|
| Target Compound Data | 7-(4-hydroxypiperazin-1-yl)quinolone derivatives (synthesized from 1-hydroxypiperazine) |
| Comparator Or Baseline | Corresponding 7-piperazinyl quinolone derivatives |
| Quantified Difference | Qualitatively superior; the study concludes that the 4-hydroxypiperazinyl derivatives are 'pharmacologically superior' based on integrated efficacy, PK, and toxicity data [1]. |
| Conditions | In vivo antibacterial efficacy models and subsequent pharmacokinetic/toxicity studies on pyridone carboxylic acid derivatives [1]. |
Why This Matters
This direct comparative evidence proves that 1-hydroxypiperazine is not a generic substitute for piperazine; its use as a building block demonstrably improves the in vivo performance of the final quinolone drug candidate.
- [1] Uno T, Okuno T, Kawakami K, Sakamoto F, Tsukamoto G. Synthesis of antimicrobial agents. 3. Syntheses and antibacterial activities of 7-(4-hydroxypiperazin-1-yl)quinolones. J Med Chem. 1990;33(10):2929-2932. View Source
